N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine
Overview
Description
“N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine” is a chemical compound with the CAS Number: 894852-67-6 . It has a molecular weight of 174.25 . The IUPAC name for this compound is N-methyl (3-methyl-1H-indol-2-yl)methanamine .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2/h3-6,12-13H,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature for this compound is between 28 C .Scientific Research Applications
Inhibiting Tubulin Polymerization
- Scientific Field: Medicinal Chemistry
- Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is significant because tubulin polymerization plays a crucial role in cell division, and its inhibition can prevent the growth of cancer cells .
- Methods of Application: The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results: Among the synthesized compounds, compound 7d exhibited potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM). It induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Broad Spectrum Biological Activities
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives, including N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Lowering Arterial Blood Pressure
- Scientific Field: Pharmacology
- Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been studied for their ability to lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMUFNSHIFWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650278 | |
Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine | |
CAS RN |
894852-67-6 | |
Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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